4-(3-Methylphenyl)-2-(trifluoromethyl)aniline
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Overview
Description
4-(3-Methylphenyl)-2-(trifluoromethyl)aniline is an organic compound that features both a trifluoromethyl group and a methylphenyl group attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the aromatic ring . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
In industrial settings, the production of 4-(3-Methylphenyl)-2-(trifluoromethyl)aniline may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can help in achieving efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .
Scientific Research Applications
4-(3-Methylphenyl)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Methylphenyl)-2-(trifluoromethyl)aniline include:
4-(Trifluoromethyl)aniline: Lacks the methylphenyl group but retains the trifluoromethyl group.
3-Methylphenylamine: Contains the methylphenyl group but lacks the trifluoromethyl group.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains multiple trifluoromethyl groups and is used as a catalyst in organic reactions.
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl and methylphenyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H12F3N |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3N/c1-9-3-2-4-10(7-9)11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
InChI Key |
VPTZQQRWPQXITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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